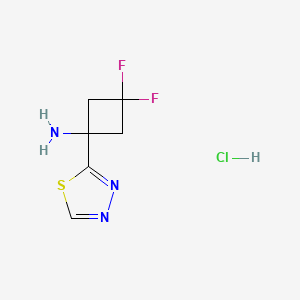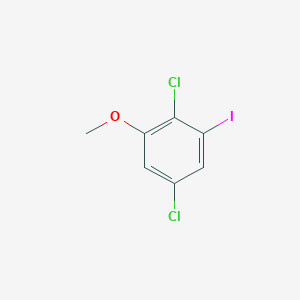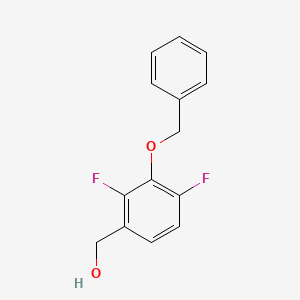![molecular formula C20H18O8 B14030619 5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two formyl groups and two methoxy groups attached to a biphenyl core, with additional acetate groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Formyl Groups: The formyl groups can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Methoxylation: The methoxy groups can be introduced through a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl groups can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Hydroxylated biphenyl compounds.
Scientific Research Applications
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetate groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Lacks the formyl and acetate groups, making it less reactive in certain chemical reactions.
3,3’-Di-tert-butyl-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diol: Contains tert-butyl groups instead of formyl and acetate groups, leading to different chemical properties and applications.
5,5’-Diallyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diol:
Uniqueness
5,5’-Diformyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl diacetate is unique due to the presence of both formyl and acetate groups, which provide a combination of reactivity and functional versatility not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-(2-acetyloxy-5-formyl-3-methoxyphenyl)-4-formyl-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H18O8/c1-11(23)27-19-15(5-13(9-21)7-17(19)25-3)16-6-14(10-22)8-18(26-4)20(16)28-12(2)24/h5-10H,1-4H3 |
InChI Key |
UQIZPSPGHFDEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=O)C2=C(C(=CC(=C2)C=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)


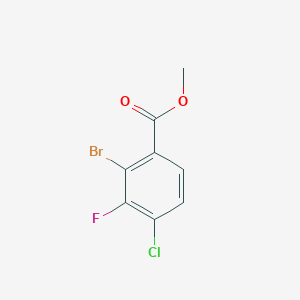
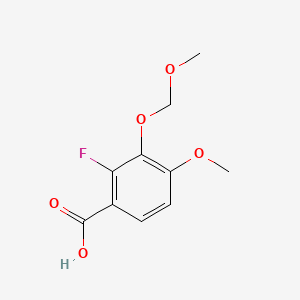
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
